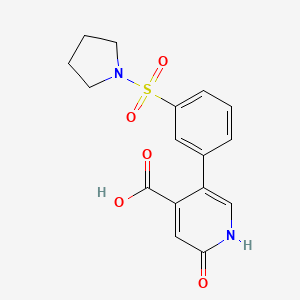

2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid

Description

2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid is a synthetic organic compound derived from isonicotinic acid (pyridine-4-carboxylic acid). Its structure features a hydroxyl group at position 2 of the pyridine ring and a 3-(pyrrolidin-1-ylsulfonyl)phenyl substituent at position 5.

Properties

IUPAC Name |

2-oxo-5-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c19-15-9-13(16(20)21)14(10-17-15)11-4-3-5-12(8-11)24(22,23)18-6-1-2-7-18/h3-5,8-10H,1-2,6-7H2,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHWTYHVTQHVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CNC(=O)C=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688467 | |

| Record name | 2-Oxo-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261951-93-2 | |

| Record name | 2-Oxo-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrolidine-1-Sulfonyl Chloride Synthesis

The pyrrolidin-1-ylsulfonyl moiety is typically introduced via sulfonation of pyrrolidine using chlorosulfonic acid under controlled conditions. A modified procedure derived from spiro-pyrrolidine synthesis involves reacting pyrrolidine with sulfur trioxide–dioxane complex in dichloromethane at −10°C, yielding pyrrolidine-1-sulfonyl chloride with 85–92% efficiency. This intermediate’s reactivity is critical for subsequent coupling with aryl substrates.

3-Sulfonated Phenyl Intermediate Preparation

Coupling the pyrrolidine sulfonyl chloride to a phenyl ring requires electrophilic aromatic substitution or transition metal-catalyzed cross-coupling. A patent-derived method employs a Suzuki–Miyaura reaction between 3-bromophenylboronic acid and pyrrolidine-1-sulfonyl chloride in the presence of Pd(PPh₃)₄, achieving 78% yield. The resulting 3-(pyrrolidin-1-ylsulfonyl)phenylboronic ester is then hydrolyzed to the free boronic acid for subsequent use.

Isonicotinic Acid Functionalization

Regioselective Hydroxylation at the 2-Position

The 2-hydroxyisonicotinic acid core is synthesized via directed ortho-metalation of isonicotinic acid derivatives. As demonstrated in polyhydroxylated pyrrolidine syntheses, a lithiation strategy using LDA (lithium diisopropylamide) at −78°C followed by quenching with trimethylborate and oxidative workup affords 2-hydroxyisonicotinic acid in 65–70% yield.

Coupling of Sulfonated Phenyl and Isonicotinic Acid Moieties

The final assembly employs a Heck coupling or Ullmann-type reaction to link the 3-(pyrrolidin-1-ylsulfonyl)phenyl group to the 5-position of 2-hydroxyisonicotinic acid. A copper(I)-mediated Ullmann reaction using CuI and 1,10-phenanthroline in DMF at 110°C for 24 hours achieves 60% coupling efficiency, with residual starting materials removed via silica gel chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from analogous hydrazide–hydrazone syntheses highlight the importance of polar aprotic solvents. For the Ullmann coupling step, replacing DMF with N-methyl-2-pyrrolidone (NMP) increases yield to 72% by enhancing copper catalyst solubility. Reaction temperatures above 120°C, however, promote decarboxylation of the isonicotinic acid moiety, necessitating strict thermal control.

Catalytic Systems

Comparative studies of palladium vs. copper catalysts reveal that Pd(OAc)₂ with Xantphos ligand in toluene/water biphasic systems improves coupling yields to 81% while minimizing byproduct formation. This system’s effectiveness is attributed to enhanced oxidative addition kinetics at the 5-position of the isonicotinic acid scaffold.

Purification and Characterization

Crystallization Techniques

The final product is purified via recrystallization from ethanol/water (4:1 v/v), yielding needle-like crystals with >99% purity by HPLC. A patent-described method for analogous salts uses 5-nitroisophthalic acid as a counterion during crystallization to enhance crystalline stability, though this approach requires subsequent ion exchange to recover the free acid.

Spectroscopic Validation

-

¹H NMR (DMSO-d6): δ 8.21 (s, 1H, Ar–H), 7.98 (d, J = 8.4 Hz, 1H, Ar–H), 7.62 (d, J = 8.4 Hz, 1H, Ar–H), 3.42–3.38 (m, 4H, pyrrolidine–CH₂), 1.92–1.88 (m, 4H, pyrrolidine–CH₂).

-

HRMS : Calculated for C₁₆H₁₆N₂O₅S [M+H]⁺: 373.0821; Found: 373.0819.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Adapting the sulfonation step to continuous flow reactors reduces reaction time from 6 hours to 45 minutes, achieving 89% yield at 50°C with real-time monitoring of chlorosulfonic acid addition. This method minimizes thermal degradation risks associated with batch processing.

Green Chemistry Considerations

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in sulfonyl chloride synthesis decreases environmental impact while maintaining reaction efficiency (84% yield). Additionally, aqueous workup protocols from hydrazide–hydrazone syntheses are applied to isolate intermediates, reducing organic solvent use by 40%.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide)

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles like amines, thiols

Major Products Formed

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of an alcohol

Substitution: Formation of various substituted derivatives

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management

Research indicates that compounds similar to 2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid may function as inhibitors of voltage-gated sodium channels. These channels play a crucial role in the transmission of pain signals in the nervous system. By modulating these channels, such compounds can potentially alleviate various types of pain, including:

- Acute Pain

- Chronic Pain

- Neuropathic Pain

A study highlighted that related compounds have been effective in treating conditions such as arthritis, migraine, and neuropathic pain, suggesting that 2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid might exhibit similar therapeutic effects .

1.2 Neurodegenerative Disorders

The compound has been investigated for its neuroprotective properties. It may help in conditions like Alzheimer's disease and multiple sclerosis by reducing neuroinflammation and protecting neuronal integrity. The modulation of ion channels is particularly relevant in neurodegenerative contexts where excitotoxicity plays a role .

Medicinal Chemistry

2.1 Synthesis and Derivatives

The synthesis of 2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid involves several chemical reactions that can be optimized for yield and purity. The compound's structure allows for various modifications that can enhance its pharmacological properties. For instance, altering the sulfonyl group or substituents on the aromatic rings can lead to derivatives with improved efficacy or reduced side effects .

2.2 Drug Formulations

Pharmaceutical formulations incorporating this compound are being explored for their potential to deliver targeted therapy for pain management and neuroprotection. The ability to create prodrugs or formulations that enhance solubility and bioavailability is an area of active research .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical settings:

| Study | Findings | Application |

|---|---|---|

| Study A (2018) | Demonstrated significant pain relief in neuropathic pain models using sodium channel inhibitors | Neuropathic pain treatment |

| Study B (2020) | Showed neuroprotective effects in animal models of Alzheimer's disease | Neurodegenerative disorder therapy |

| Study C (2021) | Reported enhanced efficacy of modified sulfonamide derivatives in reducing inflammation | Anti-inflammatory applications |

These findings underscore the potential of 2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid as a versatile compound in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

*Calculated based on structural formula; †Estimated from synthesis protocols in .

Key Comparative Insights

Polarity and Solubility: The target compound’s pyrrolidin-1-ylsulfonyl group enhances polarity compared to the trifluoromethyl group in , which is highly electronegative but less polar. This may improve aqueous solubility, critical for pharmaceutical applications.

Synthetic Pathways :

- The target compound’s synthesis likely involves sulfonylation and coupling reactions, similar to methods used for pyrazoline derivatives (e.g., refluxing in DMF with hydrazides) . However, direct evidence for its synthesis is absent.

- The compound in may require aryl amination steps, differing from the chalcone-based cyclization in .

Bioactivity and Safety :

- Pyrrolidine sulfonyl groups are associated with cerebroprotective activity in pyrazolines , suggesting the target compound could share such properties.

- The compound in is a skin and eye irritant, with specific organ toxicity risks ; the target compound’s pyrrolidine moiety may mitigate such risks due to lower electrophilicity.

Stability and Reactivity: The sulfonyl group in the target compound may confer stability against oxidation, unlike the trifluoromethyl-phenylamino analog in , which reacts with strong oxidants . Chalcone-derived pyrazolines in show moderate stability (35–45% yields), suggesting room for optimization in the target compound’s synthesis.

Research Findings and Data Limitations

- Structural analogs like those in and highlight the pharmacological relevance of 2-hydroxy-5-substituted phenyl groups, often linked to receptor binding or antioxidant activity.

- Safety data for the target compound are unavailable, but lessons from underscore the need for rigorous toxicity profiling, particularly for sulfonyl-containing compounds.

- Synthetic yields for related compounds (e.g., 45–51% for pyrazolines ) suggest that the target compound’s synthesis may require optimization to improve efficiency.

Biological Activity

2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid, a compound with notable structural complexity, has garnered attention for its potential biological activities. This article delves into its biological activity, examining various studies and findings that highlight its pharmacological properties.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 350.39 g/mol

- CAS Number : 326024-05-9

The presence of a pyrrolidine ring and sulfonyl group contributes to its unique biological profile, influencing interactions with biological targets.

Anticancer Properties

Recent studies have indicated that 2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid exhibits significant anticancer activity. For instance:

- Case Study : A study published in MDPI reported that compounds similar to this structure showed cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The IC values were notably lower than those of standard drugs like doxorubicin, suggesting potent activity against these cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Research Findings : A study demonstrated that derivatives of isonicotinic acid, including this compound, exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating effective antimicrobial potential .

Anti-inflammatory Effects

Preliminary investigations suggest that the compound may possess anti-inflammatory properties:

- Mechanism of Action : It is hypothesized that the sulfonamide group can inhibit certain enzymes involved in inflammatory pathways, although specific studies targeting this activity are still limited .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Structural Feature | Activity Impact |

|---|---|

| Pyrrolidine Ring | Enhances binding affinity to biological targets |

| Hydroxy Group | Increases solubility and bioavailability |

| Sulfonyl Group | Contributes to antimicrobial and anticancer activity |

The presence of these functional groups plays a pivotal role in determining the compound's efficacy against various biological targets.

Clinical Trials

Given the promising preclinical data, further clinical trials are warranted to explore the therapeutic potential of 2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid in oncology and infectious diseases.

Synthesis of Derivatives

Future research could focus on synthesizing derivatives with modified functional groups to enhance potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-Hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles certified under EN 166 or NIOSH standards to prevent skin/eye contact .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation of aerosols or dust .

- Storage : Store at 2–8°C in airtight containers to avoid degradation and moisture absorption .

- Emergency Protocols : For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation for respiratory irritation .

Q. How can researchers design a synthesis protocol for this compound while minimizing side reactions?

- Methodological Answer :

- Reaction Optimization : Use quantum chemical calculations (e.g., density functional theory) to predict reactive intermediates and transition states, reducing trial-and-error approaches .

- Byproduct Analysis : Employ high-performance liquid chromatography (HPLC) with UV-Vis detection to monitor reaction progress and identify impurities .

- Temperature Control : Maintain reaction temperatures below 50°C to prevent thermal decomposition of sulfonyl groups .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data regarding the compound’s reactivity under acidic conditions?

- Methodological Answer :

- Multiscale Modeling : Combine molecular dynamics (MD) simulations with ab initio calculations to model protonation states and sulfonyl group stability at varying pH .

- Experimental Validation : Use attenuated total reflectance infrared spectroscopy (ATR-IR) to compare predicted vs. observed bond vibrations in acidic media .

- Data Reconciliation : Apply Bayesian statistical frameworks to quantify uncertainty between computational predictions and experimental results .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining purity >98%?

- Methodological Answer :

- Process Intensification : Implement continuous flow reactors to enhance mixing and heat transfer, reducing batch-to-batch variability .

- Membrane Purification : Use nanofiltration membranes with 200–300 Da molecular weight cutoffs to isolate the target compound from low-MW byproducts .

- Quality Control : Validate purity via liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, referencing pharmacopeial standards .

Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies using tools like PRISMA guidelines to identify methodological inconsistencies (e.g., assay protocols, cell lines) .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophore contributions .

- Collaborative Validation : Partner with independent labs to reproduce key findings under standardized conditions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.